molecular formula C17H16Cl2N2O3S B2444916 N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide CAS No. 317377-78-9

N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No. B2444916
CAS RN: 317377-78-9
M. Wt: 399.29
InChI Key: PTFLZBLOQOCFEK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s by Pfizer, Inc. as a potential medication for pain relief and other medical conditions. However, due to its psychoactive effects, it was never approved for human use and is now primarily used in research settings.

Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide and its derivatives have been extensively studied for their potential biological activities. For instance, the synthesis of related tetrahydropyrimidine derivatives and their evaluation as potential antimicrobial agents showed significant inhibition against bacterial and fungal growth, highlighting the compound's role in developing new antimicrobial solutions (Akbari et al., 2008). Another study on the synthesis and antiviral activity of thiadiazole sulfonamides starting from 4-chlorobenzoic acid demonstrated certain compounds' efficacy against the tobacco mosaic virus, suggesting the compound's utility in antiviral research (Chen et al., 2010).

Material Science Applications

In material science, the compound and its related derivatives have been explored for the synthesis of new polyamides with potential applications in various industries. The development of novel polyamides containing pyridyl moieties in the main chain, derived from related compounds, showed promising thermal and solubility properties, which could be beneficial for advanced material applications (Faghihi & Mozaffari, 2008).

Chemical Synthesis and Characterization

Chemical synthesis and structural characterization of compounds containing N-(4-chlorophenyl) derivatives have provided insights into their potential uses in various chemical reactions and as intermediates for further chemical modifications. For instance, the synthesis of bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate and its characterization revealed interesting coordination geometries and potential applications in coordination chemistry and catalysis (Shi et al., 2010).

Potential for Alzheimer's Disease Treatment

Research on heterocyclic derivatives, including N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide, for Alzheimer's disease treatment has been conducted, exploring these compounds as enzyme inhibitors that could potentially slow down the disease's progression. The synthesis and evaluation of new drug candidates for Alzheimer’s disease highlighted the importance of structural modification for achieving desired biological activities (Rehman et al., 2018).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-3-7-14(8-4-12)20-17(22)16-2-1-11-21(16)25(23,24)15-9-5-13(19)6-10-15/h3-10,16H,1-2,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLZBLOQOCFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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